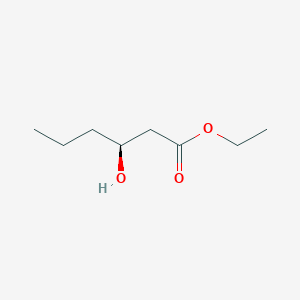

Ethyl (S)-3-hydroxyhexanoate

Description

Overview of Chiral Beta-Hydroxy Esters in Synthetic Organic Chemistry

Chiral beta-hydroxy esters are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry. nih.govresearchgate.netnih.govresearchgate.net Their structure, characterized by a hydroxyl group on the third carbon (beta position) relative to the ester group, makes them highly versatile intermediates. hmdb.ca This functional arrangement allows for a variety of chemical transformations, enabling chemists to construct complex molecular architectures with high precision.

These compounds are fundamental building blocks for the synthesis of a wide array of valuable chemicals. nih.govresearchgate.netnih.govresearchgate.net Their utility extends to the production of pharmaceuticals, pheromones, and carotenoids. nih.govresearchgate.netresearchgate.net For instance, they are precursors to beta-lactams, a core structural motif in many antibiotic drugs. nih.govresearchgate.netresearchgate.net

Significance of Chirality in Compound Functionality and Bioprocesses

Chirality, a term derived from the Greek word for hand, describes a molecule that is non-superimposable on its mirror image. researchfloor.org These two mirror-image forms are known as enantiomers. researchfloor.orglongdom.org The concept of chirality is of paramount importance in chemistry and biology because living systems are themselves chiral. researchfloor.org Proteins, enzymes, and DNA are all composed of chiral building blocks like amino acids and sugars. researchfloor.org

This inherent chirality in biological systems means that the two enantiomers of a chiral compound can interact differently with biological targets such as enzymes and receptors. researchfloor.orgnih.govnih.gov One enantiomer might elicit a desired therapeutic effect, while the other could be inactive, less active, or even cause harmful side effects. nih.govnih.gov A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other caused severe birth defects. mdpi.com

The different pharmacological properties of enantiomers underscore the necessity of producing single-enantiomer drugs. nih.govresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the determination of the absolute stereochemistry of chiral compounds early in the drug development process. nih.govnih.gov This focus on single-enantiomer synthesis has driven the development of asymmetric synthesis methods to produce optically pure compounds. nih.gov

Historical Context and Current Research Landscape of Ethyl (S)-3-hydroxyhexanoate

Ethyl 3-hydroxyhexanoate (B1247844), in its racemic form (a mixture of both enantiomers), has been recognized for its fruity odor and is used as a flavoring agent in food and beverages. ontosight.aicymitquimica.comthegoodscentscompany.comnih.gov It is also utilized in cosmetics and as an intermediate in the synthesis of other chemicals. ontosight.aicymitquimica.comcphi-online.com The compound is naturally found in fruits like papaya and mango and is a metabolite produced by yeast such as Saccharomyces cerevisiae. nih.gov

The true value of this compound in advanced chemical synthesis lies in its individual enantiomers. The (S)-enantiomer, this compound, is a particularly important chiral intermediate. nih.gov A significant area of research has focused on the efficient and selective synthesis of this specific enantiomer.

Biocatalytic and Chemoenzymatic Synthesis:

A prominent and environmentally friendly method for producing this compound is through the asymmetric reduction of its corresponding ketone, ethyl 3-oxohexanoate (B1246410). nih.govfortunejournals.com This transformation is often achieved using biocatalysts, such as whole microbial cells or isolated enzymes. nih.govresearchgate.net

Researchers have successfully employed various microorganisms for this reduction. For example, the use of Kluyveromyces marxianus and Aspergillus niger cells has resulted in high conversion rates (greater than 99%) and excellent enantiomeric excess (99% e.e.) for the (S)-isomer. nih.gov Similarly, the yeast Rhodotorula rubra has been shown to produce the (S)-isomer with 98% conversion and 99% e.e. nih.gov Baker's yeast (Saccharomyces cerevisiae) has also been extensively studied for the enantioselective reduction of ethyl 3-oxohexanoate, with studies exploring the use of green solvents like glycerol-water mixtures to improve reaction efficiency. fortunejournals.comgoogle.co.in

Chemoenzymatic approaches, which combine chemical and enzymatic steps, are also pivotal in the synthesis of chiral compounds derived from or related to this compound. mdpi.comresearchgate.netresearchgate.netmetu.edu.tr These methods leverage the high selectivity of enzymes for key stereochemical steps within a multi-step chemical synthesis. For instance, ketoreductases are widely used for the stereoselective reduction of keto esters to produce optically active hydroxy esters, which are crucial intermediates for natural products and pharmaceuticals. mdpi.comresearchgate.net

Interactive Table: Biocatalytic Reduction of Ethyl 3-oxohexanoate

| Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

| Kluyveromyces marxianus | This compound | >99 | 99 |

| Aspergillus niger | This compound | >99 | 99 |

| Rhodotorula rubra | This compound | 98 | 99 |

| Geotrichum candidum | Ethyl (R)-3-hydroxyhexanoate | 99 | 99 |

Recent Applications:

Recent research has highlighted the potential of ethyl 3-hydroxyhexanoate beyond its use as a flavoring agent. A 2022 study demonstrated its novel antiviral activity against Coxsackievirus B (CVB), a virus implicated in various diseases including myocarditis. nih.gov The study found that the compound inhibits viral replication and could be a promising candidate for developing antiviral therapies. nih.gov

Research Gaps and Future Directions in the Study of this compound

While significant progress has been made, there are still areas for further exploration in the study of this compound and related chiral esters.

Improving Synthesis and Production:

Process Optimization: Further optimization of biocatalytic and chemoenzymatic processes is needed to enhance yield, reduce production costs, and improve sustainability. archivemarketresearch.com This includes exploring new and more robust enzymes, optimizing reaction conditions, and developing efficient downstream processing techniques.

Bio-based Production: There is a growing trend towards using renewable resources for chemical production. archivemarketresearch.com Research into engineering metabolic pathways in microorganisms to produce P(3HB-co-3HHx) copolymers from simple sugars like glucose is a promising avenue. frontiersin.org This could lead to more sustainable and cost-effective production methods for related chiral building blocks.

Expanding Applications:

Novel Bioactivities: The discovery of antiviral properties for ethyl 3-hydroxyhexanoate opens the door to investigating other potential biological activities. nih.gov Screening this compound and its derivatives against other biological targets could uncover new therapeutic applications.

Advanced Materials: Chiral molecules are increasingly being explored for their use in advanced materials. For example, chiral esters are being investigated for the synthesis of new chiral liquid crystals and polymers with unique properties. mdpi.commdpi.com Future research could explore the incorporation of this compound into novel materials.

Asymmetric Catalysis: The development of new chiral catalysts is a continuous effort in organic chemistry. sioc-journal.cnbeilstein-journals.orgresearchgate.netbeilstein-journals.org Chiral building blocks like this compound could serve as starting materials or ligands in the development of new catalytic systems for a variety of asymmetric transformations.

The continued study of this compound and the broader class of chiral beta-hydroxy esters holds great promise for advancing synthetic chemistry, drug discovery, and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (3S)-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRIITRHDCNUHV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of Ethyl S 3 Hydroxyhexanoate

Chemical Synthetic Pathways for Enantioselective Production

Chemical synthesis offers diverse and adaptable routes to chiral molecules. For Ethyl (S)-3-hydroxyhexanoate, these methods focus on creating the stereogenic center at the C-3 position with high fidelity through the use of chiral catalysts, auxiliaries, or reagents.

One of the most direct approaches to obtaining this compound is the asymmetric reduction of its prochiral precursor, Ethyl 3-oxohexanoate (B1246410). This transformation involves the stereoselective addition of a hydride to the ketone, guided by a chiral catalyst.

Ruthenium-based catalysts, particularly those featuring chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the enantioselective hydrogenation of β-keto esters. orgsyn.org These reactions typically proceed with high yields and excellent enantiomeric excess (e.e.). Another approach involves the use of reagents prepared from borane (B79455) and chiral amino alcohols, which have demonstrated high enantioselectivities in the reduction of various ketones. rsc.org The choice of catalyst, solvent, and reaction conditions is critical to maximizing both the chemical yield and the optical purity of the desired (S)-enantiomer.

| Catalyst/Reagent System | Ligand/Auxiliary | Typical Yield (%) | Typical e.e. (%) for (S)-enantiomer |

| Ru(II) Catalyst | (S)-BINAP | >90 | >98 |

| Borane (BH3) | Chiral Amino Alcohols | 85-95 | ~90 |

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.orgsigmaaldrich.comwikiwand.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

In a potential synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to an acetate (B1210297) derivative. wikipedia.org The resulting chiral imide can then undergo a stereoselective aldol (B89426) reaction with butanal. The stereochemistry of this reaction is controlled by the steric bulk of the auxiliary, leading predominantly to one diastereomer. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the target molecule. Similarly, pseudoephedrine can be used as a chiral auxiliary to form an amide, which directs the stereoselective alkylation at the α-carbon before being removed. wikipedia.org

General Scheme using a Chiral Auxiliary:

Attachment: Covalently bond a chiral auxiliary to a precursor molecule (e.g., an acetyl unit).

Diastereoselective Reaction: Perform a reaction, such as an aldol condensation with butanal, where the auxiliary directs the formation of the new stereocenter.

Removal: Cleave the auxiliary to release the enantiomerically enriched product.

In recent decades, organocatalysis has emerged as a powerful tool for asymmetric synthesis, complementing traditional metal-based catalysis. Organocatalysts are small, chiral organic molecules that can activate substrates and facilitate stereoselective transformations. For the synthesis of β-hydroxy esters, chiral proline derivatives or thiourea-based catalysts can be employed. These catalysts can activate the reactants through the formation of hydrogen bonds or transient covalent intermediates like enamines, guiding the stereochemical outcome of the reaction.

Metal-catalyzed asymmetric transfer hydrogenation represents another robust strategy. Catalysts developed by Noyori and others, often featuring a ruthenium center coordinated to a chiral diamine and a phosphine ligand, are highly efficient in reducing β-keto esters to the corresponding β-hydroxy esters with exceptional levels of enantioselectivity. The reaction typically uses a simple hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture.

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials. mdpi.com This approach is valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity.

While a specific, established MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied. A hypothetical enantioselective MCR could involve the reaction of butanal, an ethyl acetate equivalent (like an ethyl diazoacetate), and a chiral catalyst (either metal-based or an organocatalyst) to construct the carbon backbone and the stereocenter simultaneously. For example, enantioselective A3 coupling reactions, which combine an aldehyde, an alkyne, and an amine, demonstrate the power of MCRs in creating chiral centers. semanticscholar.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. These methods are celebrated for their high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and alignment with green chemistry principles.

The most widely documented and successful method for producing this compound is the enzymatic reduction of the prochiral ketone, Ethyl 3-oxohexanoate. This biotransformation leverages the inherent stereoselectivity of oxidoreductase enzymes found in various microorganisms.

Baker's yeast (Saccharomyces cerevisiae) is a commonly used and inexpensive biocatalyst for this purpose. nih.govethz.ch The yeast contains multiple carbonyl-reducing enzymes that can convert the keto group to a hydroxyl group. According to Prelog's rule, which predicts the stereochemical outcome of many microbial reductions, the hydride is typically delivered to the re-face of the carbonyl, yielding the (S)-alcohol. orgsyn.orgstudycorgi.com

Other microorganisms, such as the yeast Pichia methanolica, have also been shown to reduce ethyl 5-oxohexanoate (B1238966) to the corresponding (S)-alcohol with high yield and enantiomeric excess, demonstrating the broad applicability of microbial reductases. nih.gov Isolated enzymes, or recombinant enzymes overexpressed in host organisms like E. coli, offer greater control and can be optimized for specific substrates, often coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase) to recycle the expensive NAD(P)H cofactor. nih.govresearchgate.net

| Biocatalyst | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| Baker's Yeast (S. cerevisiae) | Ethyl 3-oxohexanoate | 70-85 | >95 (S) |

| Pichia methanolica | Ethyl 5-oxohexanoate | 80-90 | >95 (S) |

| Recombinant E. coli (expressing reductase) | Ethyl 4-chloro-3-oxobutanoate | >90 | >99 (S) |

Whole-Cell Biotransformations

Whole-cell biocatalysis utilizes intact microbial cells as self-contained catalytic systems. This approach offers the advantage of intrinsic cofactor regeneration, as the cell's own metabolic machinery recycles NADH and NADPH, eliminating the need to add external cofactors or regeneration enzymes.

Various yeast and fungal strains are known to effectively reduce keto esters to their corresponding chiral hydroxy esters.

Saccharomyces cerevisiae : Commonly known as baker's yeast, this has been historically used for the asymmetric reduction of ketones. nih.gov However, it often contains multiple reductases with competing stereoselectivities, which can lead to products with lower enantiomeric excess. nih.gov Process conditions can be optimized to favor the desired enzyme activity.

Pichia methanolica : This yeast has been used for the enantioselective reduction of various keto esters. A reductase from Pichia methanolica SC 13825 was purified, cloned, and expressed in E. coli, achieving a 98% yield and 99% ee for the reduction of a keto-methyl ester on a preparative scale. nih.gov

Kluyveromyces marxianus : This thermotolerant yeast has shown excellent results in the bioreduction of ethyl 3-oxohexanoate. The use of free Kluyveromyces marxianus cells resulted in conversions greater than 99% with an enantiomeric excess of 99%. Immobilized cells of K. marxianus have also been used in continuous flow reactors, demonstrating high conversion and enantioselectivity.

Rhodotorula rubra : This yeast is another effective biocatalyst for the asymmetric reduction of ketones. Immobilized cells of Rhodotorula rubra have been successfully used in packed bed reactors for the reduction of tert-butyl 3-oxobutanoate.

| Microbial Strain | Substrate Example | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Kluyveromyces marxianus | Ethyl 3-oxohexanoate | >99 | >99 | |

| Pichia methanolica | Keto-methyl ester | 98 | 99 | nih.gov |

| Saccharomyces cerevisiae | Ethyl 3-oxohexanoate | Variable | Variable | nih.gov |

| Rhodotorula rubra | tert-Butyl 3-oxobutanoate | 80 | High |

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a desired compound. For the production of chiral esters like this compound, metabolic engineering of host strains such as Saccharomyces cerevisiae can be employed to:

Increase Precursor Supply: Enhance the metabolic pathways that produce the necessary precursors, such as acetyl-CoA, which is a building block for the carbon backbone.

Improve Cofactor Availability: Modulate pathways to increase the intracellular pool of the required cofactor (NADH or NADPH). For example, overexpressing enzymes in the pentose (B10789219) phosphate (B84403) pathway can boost NADPH production.

Heterologous Gene Expression: Introduce genes encoding highly selective ketoreductases from other organisms into a robust industrial host like S. cerevisiae. This combines the superior catalytic properties of a specific enzyme with the process advantages of a well-characterized host.

Eliminate Competing Pathways: Delete genes that encode enzymes responsible for byproduct formation or that possess the opposite stereoselectivity, thereby directing metabolic flux towards the desired product and improving enantiomeric purity.

These strategies can significantly improve the titer, yield, and purity of the target chiral ester produced by whole-cell biotransformations.

Enzymatic Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a method for separating enantiomers from a racemic mixture based on the principle that a chiral catalyst (in this case, an enzyme) reacts at different rates with the two enantiomers. In the context of producing this compound, this would typically involve the enantioselective oxidation of a racemic mixture of ethyl 3-hydroxyhexanoate (B1247844), where the enzyme selectively oxidizes the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus enriched.

A more advanced and efficient approach is Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer of the product.

For the synthesis of this compound, a DKR process would involve the reduction of racemic ethyl 3-oxohexanoate. A ketoreductase would selectively reduce one enantiomer (e.g., the R-form of the ketone if it racemizes) to the desired (S)-alcohol, while a racemization catalyst (chemical or enzymatic) continuously interconverts the remaining ketone enantiomers. Ketoreductases have been successfully used in DKR processes to produce chiral alcohols with high diastereoselectivity and enantioselectivity.

Lipase-Catalyzed Esterification and Transesterification

Lipase-catalyzed kinetic resolution is a widely employed strategy for separating enantiomers of a racemic alcohol. This method relies on the differential rate at which a lipase (B570770) acylates the (R) and (S) enantiomers. In a typical process involving racemic ethyl 3-hydroxyhexanoate, a lipase is used to selectively catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate) to one of the enantiomers, resulting in an esterified product and the unreacted alcohol enantiomer.

For the synthesis of this compound, the ideal lipase would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol, which can then be separated. The enantioselectivity of this process is highly dependent on the specific lipase, the acyl donor, the solvent, and the reaction temperature. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are frequently screened for such resolutions due to their broad substrate scope and high stability. The success of this method is quantified by the enantiomeric excess (e.e.) of the product and the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. An E-value greater than 200 is generally considered excellent for preparative-scale resolutions.

Enzymatic Hydrolysis for Enantiomeric Separation

Similar to selective acylation, enzymatic hydrolysis can be used to resolve a racemic mixture of esters. In this approach, a racemic ester, such as ethyl (±)-3-acetoxyhexanoate, is subjected to hydrolysis by a lipase in an aqueous environment. The lipase will selectively hydrolyze the ester group of one enantiomer faster than the other.

If the lipase preferentially hydrolyzes the acetyl group from the (R)-enantiomer of ethyl 3-acetoxyhexanoate, it would yield (R)-ethyl 3-hydroxyhexanoate and unreacted (S)-ethyl 3-acetoxyhexanoate. The desired (S)-alcohol could then be obtained after separating the unreacted (S)-ester and removing its acetyl group. The choice of enzyme is critical, as different lipases can exhibit opposite enantiopreferences. The pH of the aqueous medium is a key parameter to control, as it influences both the enzyme's activity and the stability of the ester.

Process Optimization and Scale-Up Considerations in Stereoselective Production

Moving from laboratory-scale synthesis to industrial production requires careful consideration of process optimization and scale-up. For the biocatalytic production of this compound, particularly through the asymmetric reduction of ethyl 3-oxohexanoate, factors such as reactor design, enzyme stability, and reaction kinetics become paramount.

Continuous Flow Reactor Systems for Bioreductions

Asymmetric reduction of the prochiral ketone, ethyl 3-oxohexanoate, using ketoreductases or whole-cell biocatalysts (like baker's yeast) is a direct and highly efficient route to this compound. Continuous flow reactor systems offer significant advantages over traditional batch processes for these bioreductions.

In a continuous flow setup, the substrate solution is continuously passed through a reactor containing the immobilized enzyme or whole cells. This configuration allows for precise control over reaction parameters such as temperature, pH, and residence time, leading to higher productivity and consistent product quality. Immobilization of the biocatalyst (e.g., on polymer beads or in a packed-bed reactor) is crucial for continuous flow applications, as it facilitates catalyst retention and reuse, significantly reducing costs. Research on the baker's yeast-catalyzed reduction of ethyl 3-oxohexanoate has shown that using a glycerol-water mixture as the solvent can lead to high enantioselectivity and efficient product extraction. fortunejournals.com In such systems, yields of 75-85% with an enantiomeric excess of 88-94% have been reported. fortunejournals.com

Table 1: Baker's Yeast-Catalyzed Reduction of Ethyl 3-Oxohexanoate

| Parameter | Value |

|---|---|

| Substrate | Ethyl 3-oxohexanoate |

| Biocatalyst | Baker's Yeast |

| Solvent System | Glycerol (B35011):Water Mixtures |

| Product Yield | 75-85% |

The use of flow reactors can also enhance mass transfer and minimize substrate or product inhibition by maintaining low concentrations of inhibitory species in the reactor at any given time.

Substrate and Product Inhibition Kinetics in Biocatalysis

The efficiency of a biocatalytic process can be significantly hampered by substrate and/or product inhibition. In the context of producing this compound via reduction of ethyl 3-oxohexanoate, high concentrations of the ketone substrate can inhibit the activity of the reductase enzyme. Similarly, the accumulation of the alcohol product, this compound, can also be inhibitory.

Understanding these inhibition kinetics is crucial for process optimization. Kinetic models, such as the Michaelis-Menten equation modified to include inhibition terms, can describe the reaction rate under various substrate and product concentrations.

A common model that includes substrate inhibition is: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

Where:

v is the reaction rate

Vmax is the maximum reaction rate

[S] is the substrate concentration

Km is the Michaelis constant

Ki is the substrate inhibition constant

Biosynthesis and Biogenic Occurrence of S 3 Hydroxyhexanoate Derivatives

Endogenous Metabolic Pathways in Prokaryotic and Eukaryotic Organisms

The synthesis of 3-hydroxyhexanoate (B1247844), the acidic precursor to its ethyl ester, is not a standalone process but rather an integral part of cellular carbon metabolism. It emerges from the central pathways of fatty acid synthesis and degradation.

In eukaryotic organisms such as the yeast Saccharomyces cerevisiae, 3-hydroxyhexanoate derivatives are recognized as metabolites. During fermentation, yeast utilizes acetyl-CoA as a primary building block for a vast array of compounds, including fatty acids. The metabolic machinery of S. cerevisiae can be engineered to produce (S)-3-hydroxybutyrate, a related shorter-chain compound, by introducing a specific biosynthetic pathway from acetyl-CoA. nih.gov This demonstrates the inherent capability of yeast to produce the necessary precursors and stereospecific enzymes for generating chiral 3-hydroxy acids. researchgate.net The formation of these compounds is a consequence of the organism's complex network for synthesizing essential molecules and managing carbon flow.

The formation of 3-hydroxyhexanoate is directly linked to the enzymes of fatty acid metabolism, particularly the β-oxidation pathway. This pathway is responsible for breaking down fatty acids to produce acetyl-CoA. A key intermediate in this process is 3-hydroxyacyl-CoA.

Specifically, the enzyme enoyl-CoA hydratase (also known by designations such as PhaJ in certain bacteria) catalyzes the hydration of a trans-2-enoyl-CoA molecule to form a 3-hydroxyacyl-CoA intermediate. mdpi.comresearchgate.net In the context of hexanoic acid breakdown, this would be 3-hydroxyhexanoyl-CoA. While the primary role of β-oxidation is degradation, these intermediates can be diverted for other biosynthetic purposes. For instance, in some bacteria, these intermediates are polymerized by PHA synthase enzymes to create polyhydroxyalkanoates (PHAs), a type of bioplastic. mdpi.com The stereochemistry of the hydroxyl group is critical, and specific hydratase enzymes produce the (R)- or (S)-enantiomer. The (R)-specific enoyl-CoA hydratases are particularly noted for supplying the (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. frontiersin.orgnih.gov Similarly, L-3-hydroxyacyl-CoA dehydrogenase is another key enzyme in the β-oxidation cascade that acts on these intermediates. nih.gov

Beyond the breakdown of existing fatty acids, organisms can also create 3-hydroxyhexanoate de novo (from scratch) from simple carbon sources like sugars. In these pathways, acetyl-CoA is used as the fundamental two-carbon building block. mdpi.com

Metabolic engineering has successfully established artificial pathways in bacteria like Escherichia coli to produce copolymers containing 3-hydroxyhexanoate units from glucose. frontiersin.orgnih.gov These synthetic pathways function as a reversal of the β-oxidation process. The pathway begins with the condensation of acetyl-CoA molecules to form acetoacetyl-CoA. frontiersin.org Through a series of enzymatic reduction, dehydration, and another reduction step, the carbon chain is elongated. wikipedia.org Key enzymes such as β-ketothiolase, acetoacetyl-CoA reductase, and enoyl-CoA hydratase are crucial for building the carbon backbone and introducing the hydroxyl group at the C3 position, ultimately leading to the formation of 3-hydroxyhexanoyl-CoA. frontiersin.orgbiorxiv.org

Occurrence in Natural Volatile Profiles and Biological Systems

Ethyl (S)-3-hydroxyhexanoate is a well-documented component of the complex aroma profiles of numerous fruits, where it contributes to their characteristic scent.

This ester is a significant contributor to the natural fragrance of a variety of fruits. Its presence has been identified through gas chromatography-mass spectrometry (GC-MS) analysis of fruit volatiles. It is often one of hundreds of compounds that, in combination, create the unique aroma of a specific fruit. Below is a summary of its documented occurrence in the requested fruits.

| Fruit | Scientific Name | Finding |

| Papaya | Carica papaya | Ethyl 3-hydroxyhexanoate has been reported as a volatile component in papaya. researchgate.net The fruit's aroma is a complex mixture where esters, alcohols, and aldehydes are the main constituents. researchgate.net |

| Mango | Mangifera indica | While mangoes produce a wide array of esters like ethyl butanoate and ethyl 2-methylpropanoate that are key to their aroma, the presence of ethyl 3-hydroxyhexanoate is less commonly reported in detailed volatile profiles. nih.govresearchgate.netsci-hub.sesmujo.idresearchgate.net |

| Citrus | Citrus spp. | Identified as a volatile compound in the juice of Valencia oranges (Citrus sinensis). nih.gov The volatile profiles of citrus fruits are complex, with esters playing an important role in the overall flavor characteristics. nih.govfrontiersin.orgnih.govbohrium.com |

| Grape | Vitis vinifera | Detected in wines made from interspecific hybrid grape varieties such as Maréchal Foch and Sabrevois, where its presence was linked to higher levels of fatty acid ethyl esters in the grape juice and skin. nih.gov |

| Pineapple | Ananas comosus | 3-Hydroxyhexanoate is considered an impact compound in pineapple. semanticscholar.org The aroma of pineapple is heavily influenced by a wide variety of esters, with ethyl hexanoate being a particularly significant contributor. nih.govscielo.brresearchgate.netnih.gov |

| Strawberry | Fragaria × ananassa | The characteristic aroma of strawberries is largely defined by furanones and numerous esters, most notably ethyl butanoate and ethyl hexanoate. ishs.orgresearchgate.nethst-j.orgresearchgate.netufl.edu However, ethyl 3-hydroxyhexanoate is not typically listed as a major volatile compound in this fruit. |

Chirality, or the "handedness" of a molecule, is a critical factor in biological communication systems, particularly in the context of pheromones. Pheromones are chemical signals used by insects and other animals for behaviors such as mating, aggregation, and marking territory. wikipedia.org The specific stereoisomer (R or S) of a chiral molecule can elicit vastly different behavioral responses.

In many insect species, chiral esters, including those structurally related to this compound, function as essential components of sex pheromones. semanticscholar.org For example, the sex pheromone of the bagworm, Oiketicus kirbyi, is a complex blend of five chiral esters. nih.govresearchgate.net Field experiments demonstrated that males were attracted to the (R)-enantiomer of the primary component, 1-methylbutyl decanoate, while the corresponding (S)-enantiomer was inactive or even inhibitory. nih.gov This high degree of stereospecificity is common in insect chemical communication. The khapra beetle (Trogoderma granarium) is another insect that can discriminate between the enantiomers of its pheromone. researchgate.net This specificity ensures that communication is species-specific, preventing cross-attraction between different species and ensuring reproductive success. The unique blend and specific chirality of pheromone components act as a chemical signature for a particular species. nih.gov

Metabolic Flux Analysis of 3-Hydroxyhexanoate Production in Biogenic Systems

Metabolic flux analysis (MFA) is a powerful tool for quantifying the rates of metabolic reactions within a cell, providing a snapshot of the flow of metabolites through the complex network of biochemical pathways. This quantitative approach is crucial for understanding and optimizing the biogenic production of valuable compounds like (S)-3-hydroxyhexanoate, a key monomer in the production of polyhydroxyalkanoate (PHA) bioplastics. By mapping the intracellular flux distribution, researchers can identify metabolic bottlenecks, elucidate the effects of genetic modifications, and design rational strategies to enhance product yield and productivity.

Metabolic flux analysis is increasingly being used in metabolic engineering to improve the production yields and selectivity of various compounds, including biofuels and industrial chemicals. It helps in analyzing metabolic pathways and flux distribution to pinpoint essential steps and targets for optimization, particularly for increasing the synthesis of biopolymers like polyhydroxybutyrate (PHB). By combining MFA with metabolic engineering, researchers can significantly enhance the efficiency and yield of microbial production systems.

Principles of Metabolic Flux Analysis in 3-Hydroxyhexanoate Production

At its core, MFA relies on the principle of mass balance around intracellular metabolites. Assuming a pseudo-steady state for these intermediates, a stoichiometric model of the cell's metabolic network is constructed. This model is then constrained by experimentally measured rates of substrate uptake, product secretion, and biomass formation. For more detailed and accurate flux determination, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is employed. This technique involves feeding the cells a ¹³C-labeled substrate, such as glucose, and then measuring the labeling patterns of intracellular metabolites, typically proteinogenic amino acids, using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR). The resulting isotopic distribution provides a wealth of information that allows for the precise calculation of intracellular fluxes.

In the context of 3-hydroxyhexanoate production, MFA can be used to trace the path of carbon from the primary substrate (e.g., glucose or fatty acids) through central carbon metabolism—such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle—and into the specific pathways leading to the formation of the 3-hydroxyhexanoyl-CoA precursor.

Flux Distribution in Engineered Escherichia coli

Escherichia coli is a common host for the metabolic engineering of PHA production due to its well-characterized genetics and rapid growth. To produce 3-hydroxyhexanoate, which is not a native product, heterologous pathways must be introduced. One common strategy involves leveraging the fatty acid β-oxidation cycle in reverse.

In engineered E. coli strains designed to produce poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) from glucose, MFA can reveal the distribution of carbon flux between the pathways for the two different monomers. The C4 monomer, (R)-3-hydroxybutyryl-CoA, is typically derived from the condensation of two acetyl-CoA molecules. The C6 monomer, (R)-3-hydroxyhexanoyl-CoA, can be synthesized through a pathway involving the condensation of acetyl-CoA and butyryl-CoA.

A recombinant strain of E. coli JM109, harboring 11 heterologous genes, was engineered to produce P(3HB-co-3HHx) from glucose. This strain was able to produce a copolymer with a 14 mol% 3HHx fraction, achieving a polymer content of 41% of the dry cell weight. Further investigation revealed that the C6 monomer, (R)-3-hydroxyhexanoyl-CoA, was primarily supplied through the hydration of 2-hexenoyl-CoA via a reverse β-oxidation pathway. nih.gov

| Metabolic Pathway | Relative Flux (%) in Engineered E. coli (High 3HHx Production) |

| Glycolysis | High |

| Pentose Phosphate Pathway | Moderate |

| TCA Cycle | Reduced |

| Acetyl-CoA to 3HB-CoA | High |

| Reverse β-oxidation to 3HHx-CoA | Active and significant |

Flux Analysis in Cupriavidus necator

Cupriavidus necator (also known as Ralstonia eutropha) is a natural producer of PHB and is a well-established host for the production of various PHA copolymers, including P(3HB-co-3HHx). When grown on fatty acids or plant oils, C. necator can naturally produce 3-hydroxyhexanoate through the β-oxidation pathway.

¹³C-MFA studies in C. necator have provided valuable insights into its central carbon metabolism under different growth conditions. For instance, it has been shown that the Entner-Doudoroff (ED) pathway is the major route for sugar degradation. When grown under mixotrophic conditions, the tricarboxylic acid (TCA) cycle is highly active. nih.gov

For the production of P(3HB-co-3HHx) from unrelated carbon sources like fructose, metabolic engineering is required to establish a pathway for the synthesis of the 3HHx monomer. This often involves the introduction of genes such as a specialized (R)-enoyl-CoA hydratase (PhaJ). MFA can be used to quantify the flux of carbon from the central metabolism to the engineered pathway.

In a study investigating the biosynthesis of P(3HB-co-3HHx) from CO2 by a recombinant C. necator, it was demonstrated that the composition of the resulting polymer could be controlled by using PhaJ enzymes with different substrate specificities. When a medium-chain-length specific PhaJ was used, the 3HHx composition reached as high as 47.7 mol%. By switching to a short-chain-length specific PhaJ, the 3HHx composition was controlled to around 11 mol%, which is desirable for many practical applications. mdpi.com

| Condition | Substrate | Key Genetic Modification | 3HHx Composition (mol%) | Implied Flux to 3HHx Precursors |

| Autotrophic | CO2, H2, O2 | mcl-specific PhaJ | 47.7 ± 6.2 | High |

| Autotrophic | CO2, H2, O2 | scl-specific PhaJ | 11.0 ± 1.3 | Moderate |

Data sourced from studies on recombinant Cupriavidus necator. mdpi.com

Identifying Rate-Limiting Steps and Optimizing Flux

One of the primary goals of MFA is to identify rate-limiting steps in a metabolic pathway. By pinpointing reactions with low flux, metabolic engineers can target these steps for optimization. For example, if the flux from acetyl-CoA and butyryl-CoA to 3-oxohexanoyl-CoA is identified as a bottleneck, the expression of the corresponding β-ketothiolase enzyme can be enhanced.

Furthermore, MFA can reveal competing pathways that divert carbon away from the desired product. For instance, a significant flux towards the TCA cycle may reduce the availability of acetyl-CoA for 3-hydroxyhexanoate synthesis. In such cases, strategies to down-regulate key enzymes in the competing pathway can be explored.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Methods for Enantiomeric Purity and Isomer Separation

Chromatographic techniques are indispensable for separating the (S)- and (R)-enantiomers of ethyl 3-hydroxyhexanoate (B1247844) and quantifying the enantiomeric excess (ee). The choice of method depends on the sample matrix, required sensitivity, and analytical throughput.

Chiral Gas Chromatography (GC) is a high-resolution technique well-suited for the analysis of volatile and semi-volatile compounds like Ethyl (S)-3-hydroxyhexanoate. The separation of enantiomers is achieved by using a capillary column coated with a chiral stationary phase (CSP). chromatographyonline.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

The most effective CSPs for this purpose are often based on derivatized cyclodextrins. hplc.skgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the analyte molecules. The three-dimensional structure of the cyclodextrin (B1172386) and its derivatives creates a chiral environment. Enantiomers fit differently into the cyclodextrin cavity, resulting in varying strengths of interaction and, consequently, separation. For a compound like this compound, which contains a hydroxyl group and an ester moiety, stationary phases such as those based on substituted beta- or gamma-cyclodextrins are typically screened for optimal resolution.

Key parameters that are optimized for successful chiral GC separation include:

Stationary Phase Selection: The choice of the cyclodextrin derivative is critical. Different derivatives provide unique selectivities. chromatographyonline.com

Temperature Program: A carefully controlled temperature ramp is essential to ensure good peak shape and resolution without causing on-column degradation.

Carrier Gas: Hydrogen or helium is typically used as the carrier gas, with its linear velocity optimized to achieve maximum separation efficiency. hplc.sk

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

High-Performance Liquid Chromatography (HPLC) is another powerful and versatile technique for chiral separations. phenomenex.com Unlike GC, HPLC is not limited by the volatility of the analyte. The separation is based on a chiral stationary phase (CSP) packed into an HPLC column. phenomenex.comuhplcs.com

For the separation of ethyl 3-hydroxyhexanoate enantiomers, polysaccharide-based CSPs are among the most widely used and successful. phenomenex.com These phases consist of derivatives of cellulose (B213188) or amylose, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized on a silica (B1680970) support. windows.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte's functional groups (the hydroxyl and ester groups) and the chiral selector. sigmaaldrich.com

Method development in chiral HPLC involves screening different columns and mobile phases. phenomenex.com

Normal-Phase HPLC: Often employs mobile phases consisting of alkanes (like hexane (B92381) or heptane) mixed with an alcohol (like isopropanol (B130326) or ethanol). This mode frequently provides excellent selectivity for polysaccharide-based CSPs.

Reversed-Phase HPLC: Uses aqueous-organic mobile phases. While less common for some traditional polysaccharide columns, newer immobilized columns show greater stability and utility in this mode. hplc.eu

The choice between these modes and the specific mobile phase composition is determined empirically to achieve the best resolution and analysis time. phenomenex.com

Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient, rapid, and green alternative to HPLC for chiral separations. selvita.comtwistingmemoirs.com SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. teledynelabs.com Modifiers, such as methanol (B129727) or ethanol, are added to the CO2 to adjust the polarity and solvating power of the mobile phase. shimadzu.co.kr

The advantages of SFC include:

High Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and quicker column equilibration, significantly reducing analysis times compared to HPLC. selvita.comshimadzu.eu

Reduced Solvent Consumption: The primary reliance on CO2 drastically cuts the use of toxic organic solvents, making SFC an environmentally friendly technique. selvita.comtwistingmemoirs.com

Complementary Selectivity: SFC can offer different selectivity compared to HPLC, sometimes successfully separating enantiomers that are difficult to resolve by liquid chromatography. chromatographyonline.com

Similar to HPLC, polysaccharide-based CSPs are the most common choice for chiral SFC. europeanpharmaceuticalreview.com The separation of fatty acid esters of hydroxy fatty acids, a class of compounds to which this compound belongs, has been successfully demonstrated using SFC with chiral columns. nih.gov The optimization of SFC methods involves adjusting parameters like back pressure, temperature, and the type and percentage of the organic modifier to achieve optimal resolution. shimadzu.co.kr

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound and for providing information that complements chromatographic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework. For this compound, the NMR spectra confirm the presence and connectivity of all atoms in the structure. It is important to note that in a standard achiral solvent, the NMR spectra of the (S) and (R) enantiomers are identical.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound are:

A triplet for the methyl protons of the ethyl group (-O-CH₂-CH₃ ).

A quartet for the methylene (B1212753) protons of the ethyl group (-O-CH₂ -CH₃).

A multiplet for the methylene protons of the propyl chain (-CH₂-CH₂-CH₃ ).

A multiplet for the methylene group adjacent to the terminal methyl group (-CH₂ -CH₂-CH₃).

A multiplet for the methine proton attached to the hydroxyl group (-CH (OH)-).

A doublet or multiplet for the methylene group adjacent to the carbonyl group (-CH₂ -C=O).

A signal for the hydroxyl proton (-OH ), which may be broad and its position can vary depending on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester Carbonyl) | ~172-174 |

| CH(OH) (Carbon with Hydroxyl Group) | ~65-68 |

| O-CH₂ (Ethyl Methylene) | ~60-62 |

| CH₂-C=O (Methylene alpha to Carbonyl) | ~40-43 |

| CH₂-CH₂-CH₃ (Propyl Methylene) | ~38-40 |

| CH₂-CH₃ (Propyl Methylene) | ~18-20 |

| O-CH₂-CH₃ (Ethyl Methyl) | ~14-15 |

| CH₂-CH₂-CH₃ (Propyl Methyl) | ~13-14 |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov When coupled with a chromatographic technique (GC-MS or LC-MS), it provides both separation and identification capabilities.

For this compound (C₈H₁₆O₃), the molecular weight is 160.21 g/mol . nist.gov In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint.

Key expected fragments in the EI mass spectrum include:

Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the intact molecule. This peak may be weak or absent depending on the ionization conditions.

Loss of an Ethyl Group (-CH₂CH₃): A fragment at m/z = 131, resulting from cleavage next to the ester oxygen.

Loss of an Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 115.

McLafferty Rearrangement: A characteristic rearrangement for esters, which could lead to a significant peak.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group. For Ethyl 3-hydroxyhexanoate, this would involve the cleavage between C3 and C4, leading to a prominent fragment at m/z = 73.

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity |

|---|---|

| 160 | [M]⁺ (Molecular Ion) |

| 117 | [M - C₂H₅O]⁺ or cleavage product |

| 101 | [M - C₃H₇O]⁺ |

| 73 | [CH(OH)CH₂CO]⁺ (Alpha-cleavage product) |

| 45 | [C₂H₅O]⁺ |

| 29 | [C₂H₅]⁺ |

Tandem Mass Spectrometry (MS/MS) can be used for more detailed structural analysis. In an MS/MS experiment, a specific ion (e.g., the molecular ion or a major fragment) is selected and subjected to further fragmentation. This process helps to confirm the connectivity of atoms and can be particularly useful in identifying the compound within complex biological or environmental samples.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule like this compound is a critical aspect of stereochemical analysis. Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques used for this purpose.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.orgstackexchange.com This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule, providing a unique spectral fingerprint for each enantiomer. wikipedia.orgrsc.org For this compound, the VCD spectrum would be the mirror image of the spectrum for its (R)-enantiomer. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with spectra predicted from quantum mechanical calculations, often using Density Functional Theory (DFT). wikipedia.orgstackexchange.com A good match between the experimental and the calculated spectrum for the (S)-configuration provides an unambiguous assignment. researchgate.net

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance as a function of the wavelength of light. kud.ac.inscribd.com Chiral molecules cause the plane of polarized light to rotate, and the magnitude and direction of this rotation vary with wavelength. libretexts.org The resulting ORD curve can exhibit a phenomenon known as the Cotton effect in the vicinity of an absorption band, which is a characteristic sharp change in optical rotation. libretexts.org The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org By analyzing the ORD curve of this compound, particularly the Cotton effect associated with the carbonyl chromophore, its absolute (S)-configuration can be confirmed.

Table 1: Principles of VCD and ORD for Absolute Configuration

| Technique | Principle | Application to this compound |

|---|---|---|

| VCD | Measures the difference in absorption of left and right circularly polarized infrared light by molecular vibrations. wikipedia.org | The experimental VCD spectrum is compared to DFT-calculated spectra for both (S) and (R) enantiomers to find the correct match. |

| ORD | Measures the variation in optical rotation as a function of wavelength. kud.ac.in | The shape and sign of the ORD curve, specifically the Cotton effect near the carbonyl absorption maximum, are characteristic of the (S) configuration. libretexts.org |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a detection method, are essential for analyzing this compound within complex samples.

GC-MS for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like Ethyl 3-hydroxyhexanoate. jsmcentral.org In this method, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being detected and identified by a mass spectrometer. thepharmajournal.com Ethyl 3-hydroxyhexanoate has been identified as a volatile compound in various natural sources, contributing to their aroma profiles. hmdb.canih.gov

The mass spectrometer fragments the molecule into characteristic ions. For Ethyl 3-hydroxyhexanoate, the electron ionization (EI) mass spectrum shows key fragments that aid in its identification. The data from spectral libraries, such as those from the National Institute of Standards and Technology (NIST), provide a basis for this identification. nih.gov

Table 2: Characteristic GC-MS Data for Ethyl 3-hydroxyhexanoate

| Property | Description | Source |

|---|---|---|

| NIST Number | 249495 | nih.gov |

| Total Peaks | 84 | nih.gov |

| Top m/z Peak | 71 | nih.gov |

| 2nd Highest m/z Peak | 43 | nih.gov |

| 3rd Highest m/z Peak | 117 | nih.gov |

This technique is widely applied in food science to profile the volatile compounds in products like wine and fruit, where esters such as Ethyl 3-hydroxyhexanoate are important aroma components. jsmcentral.orghmdb.ca

LC-MS for Metabolomic Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern metabolomics, enabling the comprehensive analysis of a wide range of metabolites in biological systems. nih.gov It combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.net Unlike GC-MS, LC-MS is particularly suited for less volatile and more polar compounds and typically does not require derivatization. lcms.czthermofisher.com

Ethyl 3-hydroxyhexanoate and its enantiomers have been identified in various metabolomic studies. These studies aim to discover biomarkers and understand metabolic pathways related to different physiological or pathological states. metabolomicsworkbench.org For instance, the (R)-enantiomer has been detected in untargeted LC-MS analyses of human blood plasma and macrophages. metabolomicsworkbench.org Such analyses often employ reverse-phase liquid chromatography (RPLC) with C18 columns to separate semi-polar compounds from the complex biological matrix. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) systems, like Orbitrap analyzers, allow for the calculation of empirical formulae from the accurate mass of the molecular ion, which is a crucial step in metabolite identification. lcms.czthermofisher.com

Table 3: Examples of Ethyl 3-hydroxyhexanoate Detection in LC-MS Metabolomic Studies

| Study ID | Analysis ID | Study Title | Sample Source | Species |

|---|---|---|---|---|

| ST002576 | AN005613 | Role of environmental toxicants in obesity-related cardiovascular disease | Blood | Human |

| ST001548 | AN002579 | β-Adrenergic regulation of metabolism in macrophages | Macrophages | Not Specified |

| ST000286 | AN000455 | Mouse skeletal myotube chronic low-frequency stimulation | Myotubes | Mouse |

These studies highlight the utility of LC-MS in detecting low-molecular-weight metabolites like Ethyl 3-hydroxyhexanoate, providing insights into biological processes. nih.govmetabolomicsworkbench.org

Research Applications of Ethyl S 3 Hydroxyhexanoate in Scientific Domains

Chiral Building Block in Complex Organic Synthesis

The defined stereochemistry of Ethyl (S)-3-hydroxyhexanoate makes it a valuable chiral building block, or synthon, in asymmetric synthesis. This process is crucial for creating complex molecules with specific three-dimensional arrangements, which is often a critical factor for biological activity. eurekalert.org

Chirality is a fundamental consideration in drug development, as different enantiomers of a drug molecule can have vastly different pharmacological and toxicological effects. eurekalert.orgresearchgate.net Chiral molecules like this compound serve as ideal starting materials for the synthesis of optically pure pharmaceutical ingredients. The compound's β-hydroxy ester motif is a common structural feature in many bioactive molecules. While specific examples of its direct use are specialized, its structural analogue, ethyl (S)-5-hydroxyhexanoate, has been identified as a key chiral intermediate in the synthesis of anti-Alzheimer's drugs. researchgate.netnih.gov This highlights the potential of such chiral hydroxy esters in constructing complex and therapeutically relevant molecules. The functional groups of this compound—the secondary alcohol and the ester—can be chemically modified through various reactions to build more elaborate molecular frameworks, ensuring the final product retains the desired stereochemical integrity.

Many natural products possess complex structures with multiple stereocenters that are essential for their biological function. The synthesis of these molecules in the laboratory is a significant challenge in organic chemistry. This compound provides a readily available source of a specific stereocenter that can be incorporated into a larger target molecule. Its structure represents a fragment common in polyketides, a large class of natural products. Chemists can utilize the chiral center and the two distinct functional groups of this compound as a foundation to construct segments of natural products or to create synthetic analogues with potentially enhanced or modified biological activities.

In transition-metal-catalyzed asymmetric reactions, chiral ligands play a pivotal role by coordinating to the metal center, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. tcichemicals.comresearchgate.net The design and synthesis of new and effective chiral ligands is a continuous area of research. nih.govutexas.edu this compound can serve as a scaffold for the development of such ligands. By chemically modifying the ester and hydroxyl groups, researchers can attach phosphorus-, nitrogen-, or oxygen-based coordinating groups. The inherent chirality of the starting material is thus transferred to the new ligand, which can then be used to induce asymmetry in a wide range of chemical transformations, such as hydrogenations, borylations, or silylations. nih.gov

Investigation of Biological Activities in Model Systems

Beyond its role in polymer science, this compound has been the subject of investigation for its potential biological activities. Research has focused on its antiviral properties and its interactions within biological systems.

In vitro and in vivo Studies of Antiviral Potential (e.g., against Coxsackievirus B infection)

Recent scientific studies have highlighted the potent antiviral activity of this compound against Coxsackievirus B (CVB), a significant human pathogen responsible for a range of illnesses, including myocarditis, pancreatitis, and meningitis. researchgate.netnih.govnih.gov Both in vitro and in vivo studies have demonstrated the compound's ability to significantly inhibit the replication of this virus. researchgate.netnih.gov

In in vitro assays using HeLa cells, this compound was found to inhibit CVB3-induced cytopathic effects in a dose-dependent manner. researchgate.netfrontiersin.org The compound exhibited a 50% effective concentration (EC50) of 1.2 μM and a 50% cytotoxicity concentration (CC50) of 25.6 μM, resulting in a selectivity index (SI) of 20.8. researchgate.netnih.govnih.gov The selectivity index, which is a ratio of the cytotoxicity to the antiviral activity, indicates that the compound is significantly more toxic to the virus than to the host cells.

Further mechanistic studies have revealed that this compound likely targets the viral RNA replication step. researchgate.netnih.govnih.gov This suggests that the compound interferes with the processes necessary for the virus to copy its genetic material, thereby halting its propagation.

The antiviral efficacy of this compound has also been demonstrated in in vivo models. In a study involving suckling Balb/c mice infected with CVB3, administration of the compound was shown to inhibit viral replication. nih.govfrontiersin.org This provides crucial evidence that the antiviral activity observed in cell cultures translates to a living organism.

| Parameter | Value | System | Reference |

|---|---|---|---|

| 50% Effective Concentration (EC50) | 1.2 μM | In vitro (HeLa cells) | researchgate.netnih.govnih.gov |

| 50% Cytotoxicity Concentration (CC50) | 25.6 μM | In vitro (HeLa cells) | researchgate.netnih.govnih.gov |

| Selectivity Index (SI) | 20.8 | In vitro (HeLa cells) | researchgate.netnih.govnih.gov |

| In vivo Efficacy | Inhibition of viral replication | Suckling Balb/c mice | nih.govfrontiersin.org |

Interaction with Biological Receptors and Enzymatic Systems

The antiviral mechanism of this compound appears to be linked to its interaction with viral, rather than host cell, components. The evidence pointing to the inhibition of viral RNA replication suggests an interaction with the viral RNA-dependent RNA polymerase (RdRp) or other non-structural proteins essential for the replication process. researchgate.net By targeting these viral-specific enzymes, the compound can effectively shut down the viral life cycle with minimal impact on the host's cellular machinery. This targeted interaction is a desirable characteristic for an antiviral agent, as it can lead to a higher therapeutic index and fewer side effects.

While the primary focus has been on its antiviral activity, the enzymatic synthesis and resolution of ethyl 3-hydroxyhexanoate (B1247844) and its analogs have also been explored. Studies have utilized various hydrolases for the enantioselective synthesis of (S)- and (R)-ethyl 3-hydroxyhexanoate, demonstrating the compound's interaction with these enzymatic systems. researchgate.netresearchgate.net This line of research is important for the production of enantiomerically pure forms of the compound for both polymer synthesis and pharmaceutical applications.

Metabolomic Profiling in Specific Biological Contexts

This compound and its related forms have been identified in various metabolomic studies, indicating its presence and potential role in biological systems. The Human Metabolome Database (HMDB) lists Ethyl (±)-3-hydroxyhexanoate, noting its detection in foods such as red wine, Asian pears, and citrus fruits. hmdb.ca This suggests that it can be a component of the human diet and may be considered a potential biomarker for the consumption of these foods. hmdb.ca

Furthermore, the Metabolomics Workbench, a public repository of metabolomic data, includes studies where Ethyl (R)-3-hydroxyhexanoate has been identified as a metabolite in human plasma and other biological samples. metabolomicsworkbench.org These studies, which investigate the metabolic signatures of various conditions, including cardiovascular disease, contribute to a broader understanding of the metabolic pathways in which this compound may be involved. The presence of this compound in such diverse biological contexts underscores the importance of further research to elucidate its complete metabolomic profile and its physiological significance.

Emerging Research Avenues and Prospects

Sustainable Production Methods for Chiral Compounds

The synthesis of enantiomerically pure compounds like Ethyl (S)-3-hydroxyhexanoate is a key focus in modern chemistry. Sustainable production methods are being actively researched to minimize environmental impact and improve economic viability. These methods often involve the use of renewable resources and adherence to the principles of green chemistry.

Renewable Feedstock Utilization in Biocatalysis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. nih.gov A significant area of research is the use of renewable feedstocks, particularly agro-industrial wastes, to produce valuable chemicals like this compound. These wastes, such as lignocellulosic biomass, molasses, and crude glycerol (B35011) from biodiesel production, are abundant and inexpensive carbon sources for microbial fermentation and enzymatic conversions. longdom.orgresearchgate.netnih.govtaylorfrancis.comnih.gov

The enzymatic synthesis of chiral hydroxy esters can be achieved through various biocatalytic strategies. For instance, lipases are widely used for the kinetic resolution of racemic esters, selectively hydrolyzing one enantiomer to leave the other in high enantiomeric excess. nih.gov Additionally, reductases can catalyze the stereoselective reduction of β-keto esters to their corresponding β-hydroxy esters. nih.gov The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, is another promising approach that can simplify the process and reduce costs. nih.gov

Table 1: Examples of Renewable Feedstocks and Biocatalytic Methods for Chiral Ester Production

| Feedstock | Biocatalytic Method | Target Chiral Ester | Reference |

| Glucose | Whole-cell reduction with Pichia methanolica | (S)-hydroxy methyl ester | nih.gov |

| Agro-industrial waste (e.g., molasses) | Fermentation with Bacillus subtilis | Biosurfactants (potential precursors) | nih.gov |

| Plant oils | Enzymatic hydrolysis/esterification | Various fatty acid esters | mdpi.com |

| Lignocellulosic biomass | Pretreatment and enzymatic saccharification followed by fermentation | Platform chemicals for ester synthesis | longdom.org |

Green Chemistry Principles in Chemical Synthesis

Green chemistry principles provide a framework for designing chemical processes that are environmentally benign. sigmaaldrich.comnih.gov In the context of this compound synthesis, these principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. dokumen.pubresearchgate.net

Key green chemistry principles relevant to the synthesis of this chiral compound include:

Prevention of Waste: Designing synthetic routes that generate minimal byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Biocatalysts are particularly advantageous in this regard. sigmaaldrich.commdpi.com

Use of Renewable Feedstocks: As discussed previously, utilizing biomass and other renewable resources as starting materials. sigmaaldrich.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. sigmaaldrich.com

By integrating these principles, the chemical synthesis of this compound can be made more sustainable and economically competitive. skpharmteco.com

Advanced Computational Chemistry for Reaction Design and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design of more efficient and selective catalytic processes. For the synthesis of this compound, computational methods can provide valuable insights into reaction mechanisms and guide the development of improved catalysts.

Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) and Molecular Dynamics (MD) simulations can be used to model enzyme-substrate interactions at the atomic level. researchgate.netmdpi.comchemrxiv.org These simulations can help to:

Elucidate Reaction Mechanisms: By mapping the energy landscape of a reaction, computational methods can identify the transition states and intermediates involved, providing a detailed understanding of the catalytic mechanism. chemrxiv.orgresearchgate.net

Predict Enantioselectivity: Simulations can reveal the structural basis for the enantioselectivity of an enzyme, allowing for the rational design of mutants with improved stereoselectivity. mdpi.com

Guide Protein Engineering: By understanding how specific amino acid residues interact with the substrate, researchers can identify key mutations that may enhance catalytic activity or alter substrate specificity. nih.gov

Table 2: Computational Chemistry Methods in Biocatalysis Research

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulation | Study of enzyme-substrate binding and conformational changes. | Understanding of substrate recognition and the role of protein dynamics in catalysis. mdpi.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of reaction mechanisms and calculation of activation energies. | Detailed understanding of bond-making and bond-breaking steps in the active site. researchgate.net |

| Docking Studies | Prediction of substrate binding modes in an enzyme's active site. | Identification of key interactions responsible for substrate specificity and enantioselectivity. |

Exploration of Novel Biocatalytic Systems and Unconventional Enzymes

The discovery and development of novel biocatalysts are crucial for expanding the scope of enzymatic synthesis. Researchers are exploring diverse environments, including extreme habitats, to find enzymes with unique properties that are suitable for industrial applications.

Novel Lipases and Esterases: There is ongoing research to identify and characterize new lipases and esterases with improved activity, stability, and selectivity for the synthesis of chiral esters. nih.govmdpi.comnih.govmdpi.com

Enzymes from Extremophiles: Extremophiles are microorganisms that thrive in extreme conditions of temperature, pH, or salinity. nih.govscialert.net Enzymes isolated from these organisms, known as extremozymes, often exhibit remarkable stability and are well-suited for industrial processes that may involve harsh conditions. nih.govresearchgate.net For example, a thermophilic esterase could be advantageous for reactions requiring elevated temperatures to increase substrate solubility and reaction rates. nih.gov

The exploration of metagenomic libraries, which contain the collective genetic material from environmental samples, is another powerful approach for discovering novel enzymes without the need for culturing the source organisms.

Applications in Agrochemistry and Environmental Science

Beyond its use as a building block in synthesis, this compound and related chiral compounds have potential applications in agrochemistry and environmental science.

Agrochemicals: Ethyl 3-hydroxyhexanoate (B1247844) has been identified as a semiochemical, a chemical substance that carries a message, for the fruit fly Myoleja lucida. pherobase.com This finding suggests its potential use as an attractant in insect traps for pest monitoring and control, offering a more targeted and environmentally friendly alternative to broad-spectrum pesticides. The stereochemistry of such compounds is often crucial for their biological activity, with one enantiomer being significantly more active than the other. univ-tours.frnih.gov

Environmental Science: Chiral compounds are increasingly being studied in the context of environmental science. The stereoselective degradation of pollutants by microorganisms is an important area of research. chromatographyonline.com Understanding the fate of chiral compounds in the environment is essential for assessing their environmental impact and developing effective bioremediation strategies. k-state.edumusechem.comchimia.ch While specific environmental applications for this compound are not yet established, the study of chiral hydroxy esters contributes to the broader understanding of the environmental behavior of this class of compounds.

Conclusion

Summary of Key Advancements in Ethyl (S)-3-hydroxyhexanoate Research

Research into this compound has led to significant advancements, particularly in the development of stereoselective synthesis methods. A key breakthrough has been the utilization of biochemical and biocatalytic approaches to produce this chiral compound with high enantiomeric purity. These methods are crucial as the specific stereoisomer, the (S)-enantiomer, is often the desired building block for more complex molecules.

One of the notable advancements is the use of microorganisms for the asymmetric reduction of a precursor ketone. For instance, the reduction of ethyl 5-oxo-hexanoate using the yeast Pichia methanolica has been shown to produce Ethyl (S)-5-hydroxyhexanoate with high yields (80-90%) and excellent enantiomeric excess (>95%) researchgate.netnih.gov. While this produces a structurally related compound, the principle of using whole-cell biocatalysts for enantioselective reduction is a major advancement applicable to the synthesis of chiral hydroxy esters like this compound. The use of baker's yeast (Saccharomyces cerevisiae) is also a well-established method for the stereoselective reduction of β-keto esters to their corresponding (S)-β-hydroxy esters orgsyn.orgorgsyn.orgnih.gov.

Further research has explored enzymatic resolutions. These techniques involve the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the desired (S)- or (R)-isomer. Methods such as enzymatic succinylation and the enzymatic hydrolysis of racemic acetate (B1210297) esters have been successfully employed to resolve related hydroxy compounds, achieving very high enantiomeric excess (>99%) researchgate.netnih.gov. These enzymatic strategies represent a significant step forward from classical chemical synthesis, offering milder reaction conditions and higher selectivity.

These advancements in biocatalysis have been pivotal. They provide more efficient and environmentally friendly routes to obtaining enantiomerically pure this compound, which is essential for its application in fields where chirality is critical, such as pharmaceuticals.

Outlook on its Future Impact on Chemical Biology and Applied Sciences

The future impact of this compound is projected to be significant across several scientific domains, largely stemming from its properties as a chiral building block and its presence in natural systems.

In the field of applied sciences , particularly in the flavor and fragrance industry, Ethyl 3-hydroxyhexanoate (B1247844) is already an established component. nih.govarchivemarketresearch.comthegoodscentscompany.com It is valued for its fruity, sweet, and green organoleptic properties and is used as a flavoring agent in foods and an ingredient in fragrances. nih.gov As consumer demand for natural and sustainable ingredients grows, the development of efficient biocatalytic production methods will likely increase its application in this sector. archivemarketresearch.com

In chemical biology and pharmaceutical sciences , this compound and its derivatives hold substantial promise. Chiral hydroxy esters are valuable intermediates in the synthesis of complex, biologically active molecules. Ethyl-(S)-5-hydroxyhexanoate, a closely related compound, has been identified as a key chiral intermediate in the synthesis of anti-Alzheimer's drugs. researchgate.net This highlights the potential of the (S)-hydroxyhexanoate scaffold in medicinal chemistry. The ability to synthesize the specific (S)-enantiomer with high purity is critical for ensuring the efficacy and safety of such therapeutic agents. researchgate.net Furthermore, recent research has pointed towards novel therapeutic applications, such as the potential antiviral activity of Ethyl 3-hydroxyhexanoate against Coxsackievirus B infection, which could open new avenues for pharmaceutical development.

The monomer unit of this compound, 3-hydroxyhexanoate (3HHx), is a component of a biopolymer known as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH or PHBHHx). researchgate.netmdpi.comfrontiersin.orgitu.edu.tr This biodegradable and biocompatible polymer has applications in packaging, agriculture, and tissue engineering. researchgate.netfrontiersin.orgmdpi.comnih.gov While the polymer is distinct from the ethyl ester, the underlying importance of the 3-hydroxyhexanoate structure in creating flexible and biodegradable materials points to a broader impact. Research into the synthesis and properties of the monomer and its simple esters like this compound could indirectly support advancements in the field of sustainable bioplastics.

Q & A